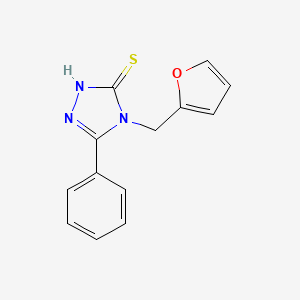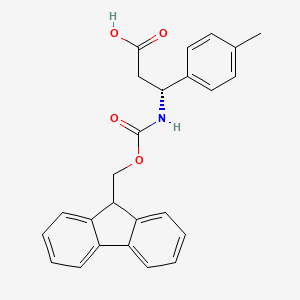
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid
Vue d'ensemble
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid, also known as (R)-Fluoren-9-yl Methyl Ketone (FMK), is an organic compound belonging to the class of ketones. It is an important intermediate in organic synthesis and is used as a reagent in a variety of reactions. FMK is a versatile and important reagent for many scientific research applications, such as drug synthesis, chemical synthesis, and biochemistry. In addition, FMK is known to have a number of biochemical and physiological effects on the human body.
Applications De Recherche Scientifique
Synthesis of Protected Azatryptophan Analogs : This compound is used in synthesizing differentially protected azatryptophan derivatives. These derivatives are significant in peptide-based drug discovery (Nimje et al., 2020).
Preparation of Modified Amino Acids : It's also involved in the preparation of modified amino acids for solid-phase syntheses of β-peptides, a process critical for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses (Šebesta & Seebach, 2003).
Self-assembled Structures Formation : Research has shown its application in forming self-assembled structures by Fmoc modified aliphatic uncharged single amino acids. These structures have potential applications in designing novel self-assembled architectures for material science and nanotechnology (Gour et al., 2021).
Bioimaging Applications : The compound has been used in linear and nonlinear photophysics and bioimaging of integrin-targeting water-soluble fluorenyl probes, which are significant for integrin imaging (Morales et al., 2010).
Synthesis of Cyclodepsipeptides : It's also utilized in the synthesis of complex head-to-side-chain cyclodepsipeptides, cyclic peptides with significant pharmaceutical potential (Pelay-Gimeno et al., 2016).
Enzyme-activated Surfactants : The compound has been employed in creating enzyme-activated surfactants for carbon nanotubes dispersion, useful in various nanotechnology applications (Cousins et al., 2009).
Biocatalytic Route to Chiral Precursors : It's used in a biocatalytic route for synthesizing chiral precursors of β-Substituted-γ-Amino Acids, important in the development of optically active compounds (Mukherjee & Martínez, 2011).
Mécanisme D'action
Target of Action
The primary target of the compound ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid, also known as Fmoc-®-3-Amino-3-(4-methyl-phenyl)-propionic acid, is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound Fmoc-®-3-Amino-3-(4-methyl-phenyl)-propionic acid interacts with its target, the amine group, by forming a carbamate . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride . The compound is base-labile, meaning it can be removed by a base .
Biochemical Pathways
The compound Fmoc-®-3-Amino-3-(4-methyl-phenyl)-propionic acid affects the biochemical pathway of protein synthesis. Specifically, it is used in Solid Phase Peptide Synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .
Result of Action
The result of the action of Fmoc-®-3-Amino-3-(4-methyl-phenyl)-propionic acid is the protection of the amine group during peptide synthesis . This allows for the selective addition of other amino acids to the growing peptide chain. Once the peptide synthesis is complete, the compound can be removed by a base .
Action Environment
The action, efficacy, and stability of Fmoc-®-3-Amino-3-(4-methyl-phenyl)-propionic acid are influenced by the environmental conditions of the reaction it is used in. For instance, the compound is removed rapidly by a base, and piperidine is usually preferred for this purpose . The reaction environment, including factors such as temperature, pH, and solvent, can impact the efficiency of both the protection and deprotection processes .
Propriétés
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)23(14-24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNBKPSESKXKBL-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375893 | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid | |
CAS RN |
479064-98-7 | |
| Record name | (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)
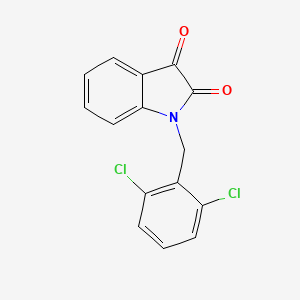
![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)

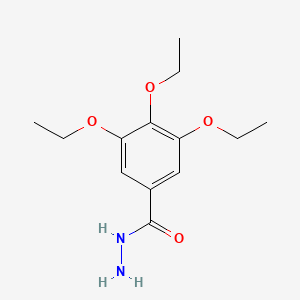

![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)
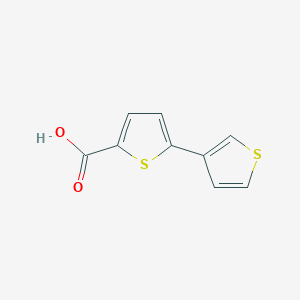
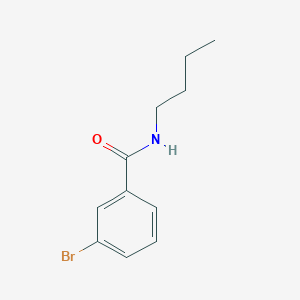

![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)
